N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
Description
N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a heterocyclic compound featuring a tetrahydroindolizine core fused with a benzo[d]thiazole moiety.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-12-9-14(21)20-8-4-6-11(20)15(12)16(22)19-17-18-10-5-2-3-7-13(10)24-17/h2-3,5,7,9H,4,6,8H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKAFKRDOFGFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This compound incorporates a benzothiazole moiety, which is known for various therapeutic properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a benzothiazole ring that contributes to its biological activities. The methoxy and carboxamide functional groups enhance its solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.
- Cell Proliferation Inhibition : Research has shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives demonstrated cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Mechanistic Insights : Studies utilizing flow cytometry revealed that certain benzothiazole derivatives promote apoptosis and induce cell cycle arrest at G0/G1 phase. The inhibition of key signaling pathways such as AKT and ERK was noted, which are critical for cancer cell survival and proliferation .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties:
- Cytokine Modulation : In vitro assays indicated that the compound can reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) . This suggests a potential role in managing inflammation-related conditions.
- Wound Healing : The scratch wound healing assay showed that certain benzothiazole derivatives could enhance cellular migration, indicating their potential utility in promoting wound healing processes .
Case Studies
- Benzothiazole Derivatives : A study synthesized various benzothiazole derivatives and evaluated their biological activities. Among these, the derivative B7 exhibited significant anticancer activity against A431 and A549 cells while also reducing inflammatory markers .
- Comparative Analysis : A comparative study highlighted the efficacy of different benzothiazole compounds against various cancer types. The results indicated that modifications to the benzothiazole nucleus could enhance anticancer activity significantly .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 | 1.5 | Apoptosis induction |
| Anticancer | A549 | 2.0 | Cell cycle arrest (G0/G1 phase) |
| Anti-inflammatory | RAW264.7 | 3.0 | Cytokine inhibition (IL-6, TNF-α) |
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Compounds containing the benzo[d]thiazole structure have demonstrated notable antimicrobial activities against various pathogens. For instance, derivatives of benzothiazole have been reported to exhibit efficacy against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
-
Anticancer Potential
- Research indicates that similar compounds possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of critical cellular pathways that regulate cell survival . The specific compound has not been extensively studied for anticancer activity; however, its structural analogs suggest potential in this area.
- Neuroprotective Effects
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is crucial for its development as a therapeutic agent:
- Metabolic Stability : Studies on related compounds indicate that the metabolic stability can significantly influence their bioavailability and therapeutic efficacy. Long-term liver models have been developed to predict the metabolic clearance of such compounds .
Case Study 1: Antimicrobial Activity
A derivative of benzothiazole was synthesized and tested against various bacterial strains. The results showed significant inhibition zones against MRSA and E. coli, indicating strong antimicrobial properties. Further studies identified the structural features responsible for this activity.
Case Study 2: Neuroprotective Mechanisms
In vitro studies evaluated the neuroprotective effects of benzothiazole derivatives in neuronal cell cultures exposed to oxidative stress. Results indicated that these compounds reduced cell death and inflammation markers significantly compared to controls.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares a tetrahydroindolizine scaffold with several analogs, differing primarily in substituents and functional groups:
Key Observations :
- The target compound ’s benzothiazole group may enhance binding to aromatic residues in biological targets compared to the 2-chloro-4-methylphenyl group in the analog from .
- The carboxylate analog () lacks the methoxy and carboxamide groups, likely reducing membrane permeability due to ionization at physiological pH .
Commercial Availability and Cost Analysis
Pricing data for the analog N-(2-chloro-4-methylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide () reveals a tiered pricing structure based on quantity:
| Quantity | Price (USD) |
|---|---|
| 1 mg | $81.0 |
| 100 mg | $372.0 |
Implications :
- The cost per milligram decreases with bulk purchases (e.g., $3.72/mg for 100 mg vs. $81.0/mg for 1 mg), suggesting economies of scale .
- No pricing data is available for the target compound or the carboxylate analog, limiting direct cost comparisons.
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The chloro-methylphenyl analog () is likely more lipophilic (LogP ~3–4) than the target compound due to its halogen and alkyl substituents, favoring passive diffusion across membranes .
- Solubility : The carboxylate analog () is expected to exhibit higher aqueous solubility (>1 mg/mL) owing to its ionizable carboxylate group, whereas the carboxamide derivatives may require formulation optimization for bioavailability .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(benzo[d]thiazol-2-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide?
Methodological Answer:
The synthesis of this compound involves multi-step heterocyclization and coupling reactions. A general approach includes:
- Step 1: Formation of the indolizine core via cyclization of a substituted pyrrolidine or piperidine derivative under acidic or basic conditions. For example, concentrated sulfuric acid (H₂SO₄) has been used to facilitate cyclization in related indolizine systems .
- Step 2: Introduction of the benzo[d]thiazole moiety through nucleophilic substitution or coupling. This may involve reacting a thioamide intermediate with a benzothiazol-2-amine derivative in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux .
- Step 3: Final carboxamide coupling using activating agents like EDCI or HATU in the presence of a base (e.g., triethylamine).
Key Optimization Parameters:
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Acetonitrile (reflux, 1–3 min) | |
| Cyclization Agent | H₂SO₄ (room temperature, 24 h) | |
| Purification | Recrystallization (ethanol/water) |
Basic: How is the structural confirmation of this compound performed using spectroscopic techniques?
Methodological Answer:
Structural characterization relies on a combination of:
- ¹H/¹³C NMR: Key peaks include:
- IR Spectroscopy: Stretching vibrations for amide C=O (~1650–1670 cm⁻¹) and thiazole C-S (~680–700 cm⁻¹) .
- Mass Spectrometry (FAB or ESI): Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., m/z 383.69 for a related carboxamide) .
Data Interpretation Example:
For a structurally similar compound, ¹H NMR revealed NH protons at δ 10.2–11.5 ppm, confirming carboxamide formation .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for coupling efficiency. Acetonitrile has shown rapid cyclization (~97% yield in 3 min for analogous thiadiazoles) .
- Catalyst Use: Introduce iodine or triethylamine to accelerate cyclization. For example, iodine in DMF promotes sulfur elimination during thiadiazole formation .
- Temperature Control: Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates.
Case Study:
A related synthesis achieved 97.4% yield by dissolving intermediates in H₂SO₄ for 24 h at 293–298 K, followed by ice quenching .
Advanced: How can researchers analyze discrepancies in spectral data during structural validation?
Methodological Answer:
- Contradiction in NH Peaks: Variable NH chemical shifts (e.g., δ 10–12 ppm) may arise from tautomerism or hydrogen bonding. Use deuterated DMSO to stabilize NH protons .
- Unexpected Multiplicities: Confirm coupling constants (e.g., J = 7.8 Hz for NH-CH₂ in indolizine) via 2D NMR (COSY, HSQC) .
- Mass Spec Mismatch: Verify isotopic patterns or consider alternative ionization methods (e.g., MALDI-TOF for higher molecular weight accuracy).
Example: A study resolved conflicting IR peaks (1649 vs. 1670 cm⁻¹) by identifying co-crystallized intermediates via X-ray diffraction .
Advanced: What strategies are employed to evaluate the biological activity of this compound?
Methodological Answer:
- Antitumor Screening: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Modify substituents (e.g., methoxy position) to study structure-activity relationships (SAR). For example, 5-substituted thiazoles showed IC₅₀ values <10 μM in related studies .
- Antimicrobial Testing: Conduct disk diffusion assays with Gram-positive/negative bacteria. Adjust the indolizine core’s electron-withdrawing groups to enhance activity .
SAR Insights:
| Modification | Biological Effect | Reference |
|---|---|---|
| Methoxy at C7 | Increased lipophilicity, improved bioavailability | |
| Benzo[d]thiazole substitution | Enhanced DNA intercalation |
Advanced: How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II). For example, a benzothiazole-amide derivative showed strong hydrogen bonding with active-site residues (ΔG = -9.2 kcal/mol) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
Case Study: Docking of a triazole-thiazole hybrid revealed π-π stacking with tyrosine residues, guiding further synthetic modifications .
Advanced: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24 h. Monitor degradation via HPLC. Related carboxamides showed stability at pH 4–8 but hydrolyzed in strong acids/bases .
- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures. For example, a thiadiazole derivative decomposed at 503–504 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
